cis-1-Cbz-3-fluoro-4-hydroxypiperidine

Vue d'ensemble

Description

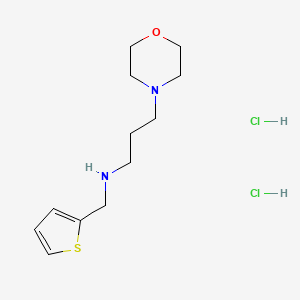

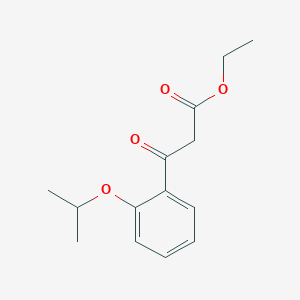

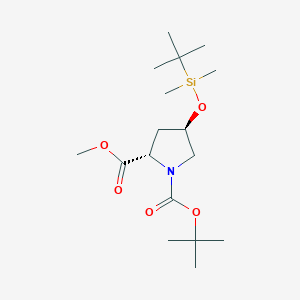

“Cis-1-Cbz-3-fluoro-4-hydroxypiperidine” is a unique chemical compound with the CAS Number: 913574-95-5 . It is provided to early discovery researchers as part of a collection of unique chemicals . The IUPAC name of the compound is benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate .

Molecular Structure Analysis

The molecular weight of “cis-1-Cbz-3-fluoro-4-hydroxypiperidine” is 253.27 . The SMILES string representation isO=C(N1CCC@@HC@@HC1)OCC2=CC=CC=C2 . The InChI code is 1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 . Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique

Stereocontrolled Syntheses and Antitumor Properties

- Stereocontrolled Syntheses: The stereocontrolled syntheses of diastereomeric 1,2-dihydroxy-4,5-diaminocyclohexanes from cyclohexene diamines, using Cbz-protected species as precursors, have been described. This synthesis involves various steps including catalytic hydrogenation, osmylation, and epoxidation, leading to the formation of diastereomeric diols and subsequent complex formation (Witiak et al., 1987).

Radiosynthesis for PET Imaging

- Automated Radiosynthesis: The development of synthetic routes for the production of PET imaging agents like cis- and trans-4-[18F]fluoro-l-proline, which are crucial for detecting diseases such as pulmonary fibrosis and carcinomas, has been reported. These methods involve nucleophilic fluorination and deprotection under mild acidic conditions, compatible with automation (Morgan et al., 2021).

Molecular Recognition in Medicinal Chemistry

- Conformational Analysis and Biological Recognition: A study on 3-fluoro-4-hydroxyprolines, which are important in molecular recognition by biological systems, presented a synthesis method for these compounds. The study also explored their binding to the von Hippel–Lindau E3 ligase, demonstrating their potential in targeted protein degradation (Testa et al., 2018).

Solar Cell Efficiency

- High-Efficiency Solar Cells: Research on tris-heteroleptic polypyridyl ruthenium(II) dye, incorporating carbazole substituents, demonstrated its effectiveness in increasing the efficiency of dye-sensitized solar cells (DSSCs). This work highlights the role of such compounds in improving solar cell performance (Müller et al., 2016).

Synthesis of Stereodefined Piperidines

- Stereocontrolled Synthesis of Piperidines: The synthesis of stereodefined 4-bromo-, 4-fluoro-, 4-acetoxy-, and 4-hydroxypiperidines was achieved through the rearrangement of azetidines. This method provides a route to synthesize various piperidine derivatives with controlled stereochemistry (Mollet et al., 2012).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral . It falls under the storage class code 6.1C, which means it’s combustible, acutely toxic Cat.3, and can cause chronic effects . The hazard statements include H301, H302, H315, H318, H319, H335 . The precautionary statements include P261, P280, P301, P301, P310 .

Orientations Futures

Propriétés

IUPAC Name |

benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRKELORNFODMN-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Aminomethyl)phenyl]benzoic acid](/img/structure/B3084903.png)

![2-Chloro-1-(5-nitropyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3084912.png)

![3-(2-oxopropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3084932.png)

![4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B3084953.png)

![(4aS,7aR)-octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B3084964.png)

![(4aS,7aR)-Octahydrocyclopenta[b]morpholine](/img/structure/B3084969.png)